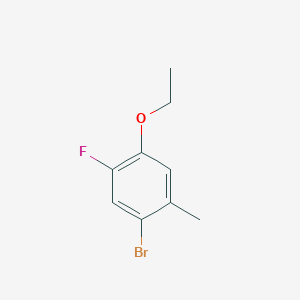

1-Bromo-4-ethoxy-5-fluoro-2-methylbenzene

Description

Background and Significance of Poly-Substituted Benzene (B151609) Derivatives in Organic Chemistry

Poly-substituted benzene derivatives are organic compounds in which a benzene ring is bonded to two or more substituent groups. libretexts.org The nature and position of these substituents profoundly influence the physical and chemical properties of the molecule. These compounds are fundamental building blocks in organic synthesis and are integral to the development of a wide range of functional materials and biologically active molecules.

The benzene ring serves as a versatile scaffold, and the introduction of various functional groups allows for the fine-tuning of electronic, steric, and lipophilic properties. This modulation is a cornerstone of medicinal chemistry, where substituted benzene rings are a common feature in the structures of many pharmaceutical drugs. nih.govquora.com The specific arrangement of substituents can dictate a molecule's ability to interact with biological targets, thereby influencing its efficacy and pharmacological profile. nih.gov The stability of the aromatic ring, coupled with the diverse reactivity offered by its substituents, makes these derivatives essential intermediates in the synthesis of complex organic molecules.

Literature Review of Related Halo- and Alkoxy-Substituted Methylbenzenes

While specific research on 1-Bromo-4-ethoxy-5-fluoro-2-methylbenzene is not extensively documented in publicly available literature, a review of structurally similar compounds provides insight into its potential characteristics and synthetic accessibility. Halo- and alkoxy-substituted methylbenzenes are a well-studied class of compounds with diverse applications.

For instance, compounds like 1-Bromo-4-fluoro-2-methylbenzene and 1-Bromo-4-chloro-5-fluoro-2-methylbenzene are known chemical intermediates, as indicated by their availability from various chemical suppliers. matrix-fine-chemicals.comnih.gov The synthesis of such molecules often involves electrophilic aromatic substitution reactions, where the directing effects of the existing substituents guide the position of incoming groups.

A Chinese patent describes a synthetic method for a structurally analogous compound, 1-bromo-4-fluorin-5-isopropyl-2-metoxybenzene, which is a key intermediate for a cholesteryl ester transfer protein (CETP) inhibitor. google.com The synthesis involves a multi-step process starting from 3-fluoroanisole, including acylation, reaction with a Grignard reagent, reduction, and final bromination with N-bromosuccinimide (NBS). google.com This suggests that a plausible synthetic route to this compound could involve a similar sequence of reactions, tailored to introduce the specific ethoxy and methyl groups.

The following table summarizes the properties of some related halo- and alkoxy-substituted benzenes, providing a comparative context for the target compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Bromo-4-fluoro-2-methylbenzene | 452-63-1 | C₇H₆BrF | 189.027 |

| 1-Bromo-4-chloro-5-fluoro-2-methylbenzene | 1067882-53-4 | C₇H₅BrClF | 223.47 |

| 1-bromo-4-fluorin-5-isopropyl-2-metoxybenzene | Not available | C₁₁H₁₄BrFO | Not available |

Research Objectives and Scope of Investigation for this compound

Given the limited specific research on this compound, the objectives for its investigation would likely be foundational. A primary goal would be the development and optimization of a reliable synthetic route. This would involve exploring various strategies for introducing the bromo, ethoxy, fluoro, and methyl substituents onto the benzene ring in the desired orientation, likely leveraging established methodologies in aromatic chemistry.

A comprehensive characterization of the compound would be another key objective. This would include obtaining detailed spectroscopic data, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its structure unequivocally. The determination of its physical properties, such as melting point, boiling point, and solubility, would also be essential.

The primary research question would revolve around the potential utility of this compound as a building block in medicinal chemistry or materials science. The specific combination of a bromine atom (a versatile handle for cross-coupling reactions), a fluorine atom (known to enhance metabolic stability and binding affinity in drug candidates), an ethoxy group, and a methyl group on a benzene scaffold suggests it could be a valuable intermediate for the synthesis of more complex molecules with potential biological activity. Future investigations could explore its use in the synthesis of novel analogues of known bioactive compounds or as a scaffold for the discovery of new chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-ethoxy-5-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-3-12-9-4-6(2)7(10)5-8(9)11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRIOJFBNABCRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 4 Ethoxy 5 Fluoro 2 Methylbenzene

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. pressbooks.publibretexts.org The key to synthesizing polysubstituted benzenes is to consider the directing effects of the substituents already on the ring when introducing a new group. fiveable.meyoutube.com

The introduction of a bromine atom onto a benzene (B151609) ring is typically achieved through electrophilic aromatic substitution. Common reagents for this transformation include molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), or N-bromosuccinimide (NBS), which can be used under various conditions. libretexts.orgorganic-chemistry.org

The timing of the bromination step is critical and depends on the electronic properties of the other substituents. The ethoxy and methyl groups are activating and direct incoming electrophiles to the ortho and para positions. Conversely, the fluoro and bromo groups are deactivating yet also ortho, para-directing. khanacademy.org In the target molecule, the bromine is at the C-1 position. A plausible retrosynthetic disconnection involves removing the bromine atom, leading to the precursor 4-ethoxy-5-fluoro-2-methylbenzene . The bromination of this precursor would be directed by the existing groups. The powerful activating ethoxy group (at C-4) and the methyl group (at C-2) would cooperatively direct the incoming bromine to the C-1 position. This suggests that bromination is a viable final step in the synthetic sequence.

The ethoxy group is an ether functionality. A standard and highly effective method for its formation is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) (a hydroxyl group attached to the benzene ring) to form a more nucleophilic phenoxide ion, which then attacks an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), in an SN2 reaction.

Applying this to the synthesis of this compound, the immediate precursor would be 4-bromo-5-fluoro-2-methylphenol (B1532887) . The conversion of this phenol to the target ether would be a straightforward and high-yielding step, typically carried out in the presence of a weak base like potassium carbonate in a polar aprotic solvent.

Direct fluorination of aromatic rings is often challenging due to the high reactivity of fluorine gas and the difficulty in controlling the reaction. More modern methods exist, but a common and effective strategy in multistep synthesis is to begin with a starting material that already contains the fluorine atom in the desired position. chemicalbook.com This approach bypasses the need for a potentially problematic fluorination step late in the synthesis and provides absolute regiochemical control. For the target molecule, a starting material such as a fluoro-substituted toluene (B28343) or aniline (B41778) derivative would be ideal.

The methyl group can be introduced onto a benzene ring via the Friedel-Crafts alkylation reaction, using a methyl halide like methyl chloride (CH₃Cl) and a Lewis acid catalyst (e.g., AlCl₃). pressbooks.publibretexts.org However, this reaction has several limitations. It is prone to over-alkylation and does not proceed on strongly deactivated benzene rings, such as those bearing a nitro group. khanacademy.orglibretexts.org

To avoid these complications and ensure the methyl group is positioned correctly at C-2, a more robust strategy is to select a starting material that already incorporates the methyl group. libretexts.org A substituted toluene derivative, for example, provides a reliable scaffold upon which the other functional groups can be built, securing the regiochemistry of the methyl group from the outset.

Development and Optimization of Novel Synthetic Pathways

Based on the retrosynthetic analysis, a plausible and efficient synthetic pathway can be designed. The proposed route begins with a commercially available starting material and proceeds through a series of reliable and well-established chemical transformations.

A logical and regiochemically controlled synthesis of this compound can be proposed starting from 5-fluoro-2-methylaniline (B146954) . This pathway leverages the powerful directing effect of the amine group and its convenient conversion into other functionalities via diazonium salt chemistry.

Step 1: Bromination of 5-fluoro-2-methylaniline The synthesis begins with the electrophilic bromination of 5-fluoro-2-methylaniline. The amino group (-NH₂) is a potent activating, ortho, para-director. It directs the incoming bromine electrophile to the position para to itself (C-4), as the ortho position (C-2) is already occupied by the methyl group.

Reaction: 5-fluoro-2-methylaniline is treated with a brominating agent.

Product: 4-bromo-5-fluoro-2-methylaniline.

Step 2: Diazotization of 4-bromo-5-fluoro-2-methylaniline The resulting aniline is converted into a diazonium salt. This is a versatile intermediate that can be readily transformed into a variety of other functional groups.

Reaction: The aniline is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., H₂SO₄) at low temperatures (0–5 °C).

Product: 4-bromo-5-fluoro-2-methylbenzenediazonium salt.

Step 3: Hydrolysis of the Diazonium Salt to a Phenol The diazonium group is an excellent leaving group and can be displaced by a hydroxyl group through hydrolysis.

Reaction: The aqueous solution of the diazonium salt is gently warmed. The diazonium group is eliminated as nitrogen gas, and water acts as the nucleophile.

Product: 4-bromo-5-fluoro-2-methylphenol.

Step 4: Williamson Ether Synthesis The final substituent, the ethoxy group, is installed via Williamson ether synthesis on the precursor phenol.

Reaction: 4-bromo-5-fluoro-2-methylphenol is treated with an ethylating agent, such as ethyl iodide (CH₃CH₂I), in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone.

Product: this compound.

This four-step sequence provides a controlled and efficient route to the target compound, with each step ensuring the correct placement of the substituents.

Data Tables

Table 1: Proposed Synthetic Pathway and Reagents

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 5-fluoro-2-methylaniline | Br₂ in Acetic Acid | 4-bromo-5-fluoro-2-methylaniline |

| 2 | 4-bromo-5-fluoro-2-methylaniline | NaNO₂, H₂SO₄(aq), 0-5 °C | 4-bromo-5-fluoro-2-methylbenzenediazonium salt |

| 3 | 4-bromo-5-fluoro-2-methylbenzenediazonium salt | H₂O, Heat | 4-bromo-5-fluoro-2-methylphenol |

| 4 | 4-bromo-5-fluoro-2-methylphenol | CH₃CH₂I, K₂CO₃, Acetone, Reflux | this compound |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-ethoxy-5-fluoro-2-methylbenzene |

| 4-bromo-5-fluoro-2-methylphenol |

| 5-fluoro-2-methylaniline |

| 4-bromo-5-fluoro-2-methylaniline |

| 4-bromo-5-fluoro-2-methylbenzenediazonium salt |

| Bromine |

| Iron(III) bromide |

| N-bromosuccinimide (NBS) |

| Ethyl iodide |

| Diethyl sulfate |

| Potassium carbonate |

| Methyl chloride |

| Aluminum chloride |

| 5-fluoro-2-nitrotoluene |

| Sodium nitrite |

| Sulfuric acid |

| Acetone |

Selection of Reagents and Catalysts

The synthesis of this compound is primarily achieved through the electrophilic bromination of a substituted benzene ring. The selection of appropriate reagents and catalysts is critical to ensure regioselectivity and high yield. The ethoxy and methyl groups are activating ortho-, para-directing groups, while the fluorine atom is a deactivating ortho-, para-director. The bromine atom is introduced at the position that is most activated and sterically accessible.

A common precursor for this synthesis is 4-ethoxy-5-fluoro-2-methylbenzene. The key reaction is the introduction of a bromine atom onto the aromatic ring.

Brominating Agents: The choice of the brominating agent is crucial. Common agents for such transformations include:

Molecular Bromine (Br₂): Often used in conjunction with a Lewis acid catalyst, molecular bromine is an effective brominating agent for activated aromatic rings. youtube.com

N-Bromosuccinimide (NBS): A solid, crystalline compound, NBS is a convenient and safer alternative to liquid bromine for selective bromination. It is particularly useful for substrates that are sensitive to the acidic conditions generated when using Br₂ with a Lewis acid.

Catalysts: When molecular bromine is used, a Lewis acid catalyst is typically required to polarize the Br-Br bond, making it more electrophilic. youtube.com

Lewis Acids: Catalysts such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are frequently employed in aromatic brominations. youtube.com The catalyst activates the bromine, facilitating the attack by the electron-rich aromatic ring. For highly activated rings, a catalyst may not always be necessary.

A summary of common reagents and catalysts is presented below:

Table 1: Reagents and Catalysts for Bromination| Role | Example Reagent/Catalyst | Rationale for Use |

|---|---|---|

| Brominating Agent | Molecular Bromine (Br₂) | Effective for electrophilic aromatic substitution. youtube.com |

| Brominating Agent | N-Bromosuccinimide (NBS) | Milder, selective brominating agent. |

| Catalyst | Iron(III) Bromide (FeBr₃) | Lewis acid that enhances the electrophilicity of Br₂. youtube.com |

| Catalyst | Aluminum Chloride (AlCl₃) | Alternative Lewis acid for activating halogens. youtube.com |

Reaction Condition Optimization

Optimizing reaction conditions such as temperature, solvent, and reaction time is essential for maximizing the yield of this compound while minimizing the formation of byproducts, such as isomers or poly-brominated species.

Temperature: Electrophilic aromatic brominations are typically exothermic. Therefore, temperature control is critical.

Reactions are often initiated at low temperatures, such as 0–5 °C (using an ice bath), to control the reaction rate and improve selectivity. The reaction may then be allowed to warm to room temperature to ensure completion.

Solvent: The choice of solvent is important for dissolving the reactants and facilitating the reaction.

Inert, non-polar, or halogenated solvents are generally preferred. Dichloromethane (CH₂Cl₂) or chloroform (B151607) (CHCl₃) are common choices as they are unreactive under the reaction conditions and can dissolve both the substrate and the brominating agent.

Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting material.

Reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC). researchgate.net Reaction times can vary from a few hours to overnight (e.g., 16 hours), depending on the reactivity of the substrate and the specific conditions employed. rsc.org

A summary of optimized reaction conditions is provided in the table below:

Table 2: Optimized Reaction Conditions| Parameter | Optimized Condition | Purpose |

|---|---|---|

| Temperature | 0–5 °C to room temperature | To control the exothermic reaction and enhance selectivity. |

| Solvent | Dichloromethane (CH₂Cl₂) | To provide an inert medium for the reaction. |

| Time | Monitored by TLC (e.g., 2-16 hours) | To ensure the reaction proceeds to completion. researchgate.netrsc.org |

Purification Techniques and Yield Optimization

Chromatographic Separations

Chromatography is a primary technique for purifying the crude product from unreacted starting materials, catalysts, and any isomeric or poly-brominated byproducts.

Silica (B1680970) Gel Column Chromatography: This is a standard and effective method for the purification of aromatic compounds. The crude product is loaded onto a column packed with silica gel. A solvent system (eluent) of appropriate polarity is then passed through the column. For moderately polar compounds like this compound, a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) is often used. rsc.org The different components of the crude mixture travel through the column at different rates, allowing for their separation. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.

A general work-up procedure often precedes chromatography. This involves quenching the reaction (e.g., with aqueous sodium thiosulfate (B1220275) to remove excess bromine), followed by extraction of the product into an organic solvent like dichloromethane. The organic layer is then washed, dried over an anhydrous salt like magnesium sulfate (MgSO₄), and concentrated under reduced pressure to yield the crude product for chromatographic purification. rsc.org

Recrystallization and Distillation Strategies

Depending on the physical state of the purified product, recrystallization or distillation can be employed as a final purification step.

Recrystallization: If this compound is obtained as a solid, recrystallization can be a highly effective method for achieving high purity. This technique involves dissolving the crude solid in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility decreases, and the pure compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and is determined empirically.

Distillation: If the product is a high-boiling point liquid, vacuum distillation could be used for purification. This method separates components of a liquid mixture based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, allowing for distillation at a lower temperature and preventing potential decomposition.

Optimization of the yield involves careful handling at each stage, from the reaction setup to the final purification, to minimize product loss.

Structural Elucidation and Advanced Characterization of 1 Bromo 4 Ethoxy 5 Fluoro 2 Methylbenzene

Spectroscopic Analysis for Structural Confirmation

The architectural arrangement of atoms and functional groups within 1-Bromo-4-ethoxy-5-fluoro-2-methylbenzene is definitively established through a suite of advanced spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, and their combined interpretation allows for a comprehensive and confident assignment of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Regrettably, specific experimental NMR and IR spectroscopic data for this compound (CAS No. 2383512-98-7) are not publicly available in the form of detailed research findings or spectral databases. While vendor information confirms its commercial availability, the primary scientific literature does not currently feature its full spectroscopic characterization. Therefore, the following sections are based on predicted values and the analysis of structurally similar compounds, providing an expected framework for interpretation should experimental data become available.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the ethoxy group, and the methyl group. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The bromine atom and the ethoxy group are electron-donating, while the fluorine atom is electron-withdrawing.

Expected ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | ~7.0-7.5 | d | J(H,F) ≈ 8-10 |

| Aromatic-H | ~6.8-7.2 | d | J(H,F) ≈ 4-6 |

| -OCH₂CH₃ | ~4.0-4.2 | q | J(H,H) ≈ 7 |

| -CH₃ | ~2.2-2.4 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts will be characteristic of the aromatic, ethoxy, and methyl carbons, with the positions of the signals influenced by the attached substituents.

Expected ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | ~115-120 |

| C-OCH₂CH₃ | ~155-160 (d, J(C,F) ≈ 240-250) |

| C-F | ~150-155 (d, J(C,F) ≈ 240-250) |

| C-CH₃ | ~130-135 |

| Aromatic C-H | ~115-125 |

| Aromatic C-H | ~110-120 (d, J(C,F) ≈ 20-25) |

| -OCH₂CH₃ | ~63-65 |

| -CH₃ | ~15-20 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single signal is expected, and its coupling with neighboring protons will be observable in the proton spectrum.

Expected ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

While specific 2D NMR data for this compound is unavailable, these techniques would be invaluable for a complete structural assignment.

COSY (Correlation Spectroscopy): Would confirm the coupling between the methylene (B1212753) and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the substitution pattern on the aromatic ring. For example, correlations between the methyl protons and the adjacent aromatic carbons would be expected.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 3000-2850 | Medium |

| C=C (aromatic) | 1600-1475 | Medium-Strong |

| C-O (ether) | 1250-1000 | Strong |

| C-F (aryl) | 1250-1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Comprehensive searches for experimental mass spectrometry data, including molecular weight determination and fragmentation pattern analysis for this compound, did not yield specific research findings or detailed spectra in the public domain. While the theoretical molecular weight can be calculated based on its chemical formula (C₉H₁₀BrFO), which is approximately 233.08 g/mol , no published studies providing experimental mass spectra or a detailed analysis of its fragmentation patterns under techniques such as electron ionization (EI) or electrospray ionization (ESI) were identified.

The analysis of fragmentation patterns is crucial for confirming the structure of isomers. For instance, the mass spectrum of a related compound, 1-bromo-4-ethoxybenzene, is available and would show characteristic peaks corresponding to the loss of the ethoxy group or the bromine atom. However, without experimental data for this compound, a similar detailed analysis is not possible.

Table 1: Theoretical Molecular Properties of this compound and Related Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₉H₁₀BrFO | 233.08 |

| 1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene | C₉H₁₀BrFO | 233.08 bldpharm.com |

| 1-Bromo-5-ethoxy-4-fluoro-2-methylbenzene | C₉H₁₀BrFO | 233.08 |

This table presents theoretical values as no experimental data was found.

X-ray Crystallography for Solid-State Structure Determination

No publicly available X-ray crystallography data for this compound could be located. This indicates that the single-crystal X-ray diffraction analysis required to determine its precise three-dimensional atomic arrangement in the solid state has likely not been performed or published.

X-ray crystallography provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions. Such data would be invaluable for confirming the substitution pattern on the benzene ring and understanding the compound's packing in the crystal lattice. In the absence of this information, the solid-state structure of this compound remains unconfirmed by this definitive technique.

Mechanistic Investigations and Reactivity Studies of 1 Bromo 4 Ethoxy 5 Fluoro 2 Methylbenzene

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is a foundational reaction class for functionalizing benzene (B151609) derivatives. The rate and regioselectivity of these reactions on 1-Bromo-4-ethoxy-5-fluoro-2-methylbenzene are dictated by the cumulative electronic and steric effects of its substituents.

Regioselectivity and Directing Effects of Substituents

The directing effects of the substituents on the benzene ring of this compound are crucial in determining the position of electrophilic attack. The ethoxy group (-OEt) is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. The methyl group (-CH3) is a weakly activating group and also an ortho, para-director. Conversely, the bromine (-Br) and fluorine (-F) atoms are deactivating groups due to their inductive electron withdrawal, yet they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. researchgate.netmasterorganicchemistry.com

In the case of this compound, the positions open for substitution are C3 and C6. The powerful activating and directing effect of the ethoxy group at C4 strongly favors substitution at its ortho positions, which are C3 and C5. However, the C5 position is already substituted with a fluorine atom. Therefore, the primary site for electrophilic attack is predicted to be the C3 position. The directing effects of the other substituents are generally in agreement with this prediction, or are overridden by the potent ethoxy group.

| Substituent | Position | Electronic Effect | Directing Effect |

| -Br | C1 | Deactivating (Inductive), Weakly Activating (Resonance) | Ortho, Para |

| -CH3 | C2 | Activating (Inductive & Hyperconjugation) | Ortho, Para |

| -OEt | C4 | Activating (Resonance), Deactivating (Inductive) | Ortho, Para |

| -F | C5 | Deactivating (Inductive), Weakly Activating (Resonance) | Ortho, Para |

Kinetic Studies and Reaction Pathways

For instance, in a hypothetical sulfonation reaction, performing the reaction at a lower temperature might favor the kinetically controlled product, which is the isomer that is formed fastest. In contrast, higher temperatures could allow for an equilibrium to be established, favoring the more stable, thermodynamically controlled product. Given the steric hindrance from the adjacent methyl group at C2 and the fluorine at C5, the activation energy for substitution at C3 might be influenced, potentially allowing for different reaction pathways under varying conditions.

Nucleophilic Aromatic Substitution (NAS) Reactivity

Nucleophilic aromatic substitution (NAS) on this compound presents a contrasting reactivity profile to EAS, driven by the attack of a nucleophile on the electron-deficient aromatic ring.

Influence of Halogen and Ethoxy Groups on NAS

The presence of electron-withdrawing groups is generally a prerequisite for a successful NAS reaction. In this compound, the fluorine and bromine atoms, while deactivating in EAS, can facilitate NAS. The electron-donating ethoxy group, however, would be expected to disfavor NAS by increasing the electron density of the ring. The relative reactivity of the halogens as leaving groups in NAS is typically F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the mechanism where the attack of the nucleophile is the rate-determining step.

Reaction Conditions for Selective Fluorine or Bromine Displacement

Achieving selective displacement of either the fluorine or bromine atom in a nucleophilic aromatic substitution reaction would depend on the reaction conditions and the nature of the nucleophile. Given the higher electronegativity of fluorine, the C-F bond is more polarized, making the carbon atom more susceptible to nucleophilic attack. However, the C-Br bond is weaker and bromide is a better leaving group in many contexts.

Selective displacement is often challenging but can sometimes be achieved by carefully controlling the temperature, solvent, and the nature of the nucleophile. For instance, hard nucleophiles might favor attacking the carbon attached to the more electronegative fluorine, while softer nucleophiles might show a preference for the carbon bearing the bromine.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C1 position of this compound serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

These reactions are fundamental in modern organic synthesis for the construction of complex molecules. The general inertness of the C-F bond under many palladium-catalyzed conditions allows for selective reaction at the C-Br bond.

Table of Potential Cross-Coupling Reactions:

| Reaction Name | Catalyst/Reagents | Potential Product |

| Suzuki Coupling | Pd(PPh3)4, Base (e.g., Na2CO3), Arylboronic acid | Aryl-substituted derivative |

| Heck Reaction | Pd(OAc)2, Base (e.g., Et3N), Alkene | Alkene-substituted derivative |

| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, Base (e.g., Et3N), Terminal alkyne | Alkyne-substituted derivative |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu), Amine | Amine-substituted derivative |

Suzuki-Miyaura Coupling at the Bromine Position

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For This compound , the bromine atom serves as the reactive handle for this transformation.

The electronic nature of the substituents on the aromatic ring can influence the reaction rate. The fluorine atom, being electron-withdrawing, can enhance the rate of oxidative addition, which is often the rate-determining step. Conversely, the electron-donating ethoxy and methyl groups may slightly decrease the reactivity of the C-Br bond towards oxidative addition.

Illustrative examples of Suzuki-Miyaura coupling reactions on structurally similar bromo-fluoro-aromatic compounds suggest that a variety of boronic acids can be successfully coupled. For instance, the coupling of substituted bromothiophenes with arylboronic acids proceeds efficiently. nih.govnih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 4-Ethoxy-5-fluoro-2-methyl-1,1'-biphenyl |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4'-Methoxy-4-ethoxy-5-fluoro-2-methyl-1,1'-biphenyl |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 2-(4-Ethoxy-5-fluoro-2-methylphenyl)thiophene |

This table presents illustrative examples based on the general reactivity of aryl bromides in Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination or Etherification

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. Similarly, the Buchwald-Hartwig etherification allows for the formation of an aryl ether from an aryl halide and an alcohol.

Specific studies on the Buchwald-Hartwig reactions of This compound have not been identified in the surveyed literature. However, the general principles of this reaction are well-established. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine or alcohol, deprotonation by a base to form a palladium amide or alkoxide complex, and finally reductive elimination to furnish the desired product. researchgate.netnih.govresearchgate.net

The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich ligands often providing the best results. The reaction is compatible with a wide range of primary and secondary amines, as well as various alcohols. For This compound , amination or etherification would occur at the bromine-substituted carbon.

Table 2: Illustrative Buchwald-Hartwig Reactions of this compound

| Entry | Reactant | Catalyst System | Base | Solvent | Product |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-(4-Ethoxy-5-fluoro-2-methylphenyl)morpholine |

| 2 | Aniline (B41778) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | N-(4-Ethoxy-5-fluoro-2-methylphenyl)aniline |

| 3 | Phenol (B47542) | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 1-Ethoxy-4-fluoro-2-methyl-5-phenoxybenzene |

This table presents illustrative examples based on the general reactivity of aryl bromides in Buchwald-Hartwig reactions.

Heck and Sonogashira Reactions

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.govmdpi.com The Sonogashira reaction, on the other hand, couples an aryl halide with a terminal alkyne, also catalyzed by palladium and typically a copper co-catalyst. soton.ac.uknih.gov

Direct experimental data for Heck and Sonogashira reactions of This compound is scarce in the public domain. However, the reactivity of the C-Br bond in this compound is expected to be suitable for these transformations. The general mechanism of the Heck reaction involves oxidative addition, migratory insertion of the alkene into the aryl-palladium bond, and β-hydride elimination. libretexts.org The Sonogashira reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation with a copper acetylide intermediate, and reductive elimination. researchgate.net

The regioselectivity of the Heck reaction with unsymmetrical alkenes would need to be considered. For the Sonogashira coupling, a wide range of terminal alkynes can be employed.

Table 3: Illustrative Heck and Sonogashira Reactions of this compound

| Entry | Reaction | Coupling Partner | Catalyst System | Base | Product |

| 1 | Heck | Styrene (B11656) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 1-(4-Ethoxy-5-fluoro-2-methylphenyl)-2-phenylethene |

| 2 | Heck | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | n-Butyl 3-(4-ethoxy-5-fluoro-2-methylphenyl)acrylate |

| 3 | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 1-Ethoxy-4-fluoro-5-(phenylethynyl)-2-methylbenzene |

| 4 | Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | (4-Ethoxy-5-fluoro-2-methylphenyl)ethynyltrimethylsilane |

This table presents illustrative examples based on the general reactivity of aryl bromides in Heck and Sonogashira reactions.

Reactions Involving Ethoxy and Methyl Functional Groups

Beyond the reactivity at the bromine position, the ethoxy and methyl groups of This compound can also undergo various transformations.

Ether Cleavage and Formation of Phenolic Derivatives

The ethoxy group can be cleaved to yield the corresponding phenol, 4-Bromo-5-fluoro-2-methylphenol (B1532887) . This transformation is typically achieved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an Sₙ2 fashion. The aryl-oxygen bond is generally more stable and less prone to cleavage.

Alternatively, Lewis acids such as boron tribromide (BBr₃) are also highly effective for the cleavage of aryl ethers.

Table 4: Illustrative Ether Cleavage of this compound

| Entry | Reagent | Solvent | Conditions | Product |

| 1 | HBr (48% aq.) | Acetic Acid | Reflux | 4-Bromo-5-fluoro-2-methylphenol |

| 2 | BBr₃ | Dichloromethane | -78 °C to rt | 4-Bromo-5-fluoro-2-methylphenol |

This table presents illustrative examples based on the general reactivity of aryl ethers.

Transformations of the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group attached to the benzene ring can be a site for further functionalization.

Oxidation: The methyl group can be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidic workup, typically convert the methyl group to a carboxylic acid. fishersci.comlibretexts.org The oxidation of 2-bromo-5-fluorotoluene (B1266450) with KMnO₄ to yield 2-bromo-5-fluoro-benzoic acid has been reported, suggesting a similar transformation would be feasible for the target compound. fishersci.com Milder and more selective methods, such as the Etard reaction (using chromyl chloride) or oxidation with manganese dioxide (MnO₂), could potentially yield the corresponding aldehyde, 4-Bromo-5-fluoro-2-formyl-1-ethoxybenzene .

Halogenation: The methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or light). chemguide.co.uk This would lead to the formation of benzylic halides, such as 1-Bromo-4-(bromomethyl)-5-fluoro-2-ethoxybenzene . Further halogenation to di- and tri-halomethyl derivatives is also possible depending on the reaction conditions.

Table 5: Illustrative Transformations of the Methyl Group

| Entry | Reaction | Reagent(s) | Conditions | Product |

| 1 | Oxidation | KMnO₄, NaOH, H₂O | Reflux, then H₃O⁺ | 4-Bromo-5-ethoxy-2-fluoro-6-methylbenzoic acid |

| 2 | Halogenation | NBS, AIBN | CCl₄, Reflux | 1-Bromo-5-(bromomethyl)-4-ethoxy-2-fluorobenzene |

This table presents illustrative examples based on the general reactivity of benzylic methyl groups.

Stereochemical Considerations in Reactions (if applicable)

For the reactions discussed, stereochemical considerations are generally not applicable to the starting material, This compound , as it is achiral and does not possess any stereocenters.

However, stereochemistry could become relevant in the products of certain reactions. For example, if a Heck reaction were to be performed with a prochiral alkene, a new stereocenter could be generated, potentially leading to a mixture of enantiomers or diastereomers unless a stereoselective catalyst system is employed. Similarly, if the transformations of the methyl group were to introduce a chiral center (for instance, through asymmetric oxidation or subsequent reactions of a benzylic halide), the resulting products could be chiral. In the absence of specific experimental data for such reactions on this substrate, any discussion of stereochemical outcomes remains speculative and would depend heavily on the specific reagents and conditions used.

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict a wide range of molecular properties, from geometric parameters to energetic landscapes.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. For 1-Bromo-4-ethoxy-5-fluoro-2-methylbenzene, geometry optimization calculations are performed to locate the minimum energy structure on the potential energy surface.

Conformational analysis is particularly important for this molecule due to the presence of the flexible ethoxy group. The rotation around the C-O bond of the ethoxy group gives rise to different conformers with varying energies. Computational studies can map out the potential energy surface associated with this rotation, identifying the most stable conformer and the energy barriers between different conformations. This information is crucial for understanding how the molecule might interact with other chemical species.

Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Value (Å or °) |

| C-Br Bond Length | 1.905 |

| C-F Bond Length | 1.362 |

| C-O Bond Length | 1.368 |

| O-C (ethyl) Bond Length | 1.445 |

| C-C (aromatic) Bond Lengths | 1.385 - 1.402 |

| C-C-C Bond Angles (aromatic) | 118.5 - 121.3 |

| C-O-C Bond Angle | 118.2 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons.

For this compound, FMO analysis reveals the distribution of electron density and the sites most susceptible to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive species. DFT calculations provide precise energies for these orbitals and visualize their spatial distribution across the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -0.89 |

| HOMO-LUMO Gap | 5.36 |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map is color-coded to indicate regions of varying electrostatic potential.

In the case of this compound, the MEP map would highlight the electron-rich and electron-poor regions. The electronegative fluorine and oxygen atoms are expected to create regions of negative potential (typically colored red or yellow), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl and ethoxy groups would exhibit positive potential (colored blue), representing potential sites for nucleophilic interaction. The bromine atom, with its polarizable nature, can also influence the electrostatic potential landscape.

Prediction of Reactivity and Selectivity

Building upon the insights from electronic structure calculations, computational chemistry can be employed to predict the reactivity of this compound in various chemical reactions and the selectivity of these transformations.

To understand the mechanism of a chemical reaction, it is essential to identify the transition state—the highest energy point along the reaction coordinate. Transition state analysis allows for the calculation of activation energies, which are directly related to the reaction rate.

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational methods can be used to model the entire reaction pathway. By locating the transition state structures and calculating their energies, chemists can predict which reaction pathways are most favorable and under what conditions a reaction is likely to occur.

The benzene (B151609) ring of this compound is decorated with four different substituents: a bromine atom, an ethoxy group, a fluorine atom, and a methyl group. Each of these substituents exerts an electronic and steric influence on the reactivity of the aromatic ring.

Computational studies can systematically investigate the role of each substituent. The electron-donating or electron-withdrawing nature of each group can be quantified using various theoretical descriptors. The ethoxy and methyl groups are generally considered electron-donating, activating the ring towards electrophilic substitution. In contrast, the electronegative fluorine and bromine atoms are deactivating but can direct incoming electrophiles to specific positions on the ring. Theoretical calculations can predict the regioselectivity of such reactions by analyzing the stability of the intermediate carbocations (Wheland intermediates) formed during the reaction.

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

There are currently no available published simulations of the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound.

For related compounds, theoretical spectroscopic data is often calculated to complement experimental findings. These calculations can predict the chemical shifts in ¹H and ¹³C NMR spectra, the vibrational frequencies for IR and Raman spectroscopy, and the electronic transitions for UV-Vis spectroscopy. These simulations are typically performed using quantum chemical methods.

Without published research, a data table of simulated spectroscopic properties for this compound cannot be provided.

Molecular Dynamics Simulations

Information regarding molecular dynamics (MD) simulations for this compound, which would be relevant for understanding its intermolecular interactions, is not available in the current body of scientific literature.

MD simulations are a powerful tool for examining the dynamic behavior of molecules over time. These simulations could provide insights into how molecules of this compound interact with each other and with solvent molecules, which is important for understanding its physical properties and behavior in solution.

Due to the absence of specific research in this area, no detailed findings or data tables concerning the molecular dynamics of this compound can be presented.

Derivatization and Advanced Synthetic Transformations of 1 Bromo 4 Ethoxy 5 Fluoro 2 Methylbenzene

Synthesis of Analogues with Modified Substituents

The modification of 1-Bromo-4-ethoxy-5-fluoro-2-methylbenzene can be systematically approached by targeting its existing functional groups to introduce new chemical diversity.

Introduction of Additional Functional Groups

The carbon-bromine bond is the most synthetically versatile handle on the molecule for the introduction of new functional groups, primarily through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. By reacting this compound with various boronic acids or their esters, a wide array of aryl, heteroaryl, or vinyl groups can be introduced at the 1-position. For instance, coupling with phenylboronic acid would yield 4-ethoxy-5-fluoro-2-methyl-1,1'-biphenyl. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially given the potential for steric hindrance from the adjacent methyl group.

Heck Reaction: The Heck reaction provides a means to introduce alkenyl substituents. researchgate.netresearchgate.netresearchgate.net Reacting the title compound with alkenes such as styrene (B11656) or acrylates, in the presence of a palladium catalyst and a base, would lead to the formation of stilbene (B7821643) or cinnamate (B1238496) derivatives, respectively. These products can serve as precursors for further transformations, including cyclization reactions.

Buchwald-Hartwig Amination: To introduce nitrogen-based functional groups, the Buchwald-Hartwig amination is the reaction of choice. This palladium-catalyzed process allows for the coupling of this compound with a wide range of primary and secondary amines, anilines, and even amides, to furnish the corresponding N-substituted aniline (B41778) derivatives. These products are of significant interest in medicinal chemistry and materials science.

Sonogashira Coupling: The introduction of an alkyne moiety can be achieved via the Sonogashira coupling, which employs a palladium catalyst and a copper(I) co-catalyst. Reacting the bromo-compound with a terminal alkyne, such as phenylacetylene, would yield the corresponding diarylacetylene. These alkynylated products are valuable intermediates for the synthesis of more complex structures, including polycyclic systems.

Grignard Reagent Formation and Subsequent Reactions: The bromine atom can be converted into a Grignard reagent by treatment with magnesium metal. walisongo.ac.idchegg.comchegg.com This organometallic intermediate, 4-ethoxy-5-fluoro-2-methylphenylmagnesium bromide, can then be reacted with a variety of electrophiles. For example, reaction with carbon dioxide followed by an acidic workup would yield 4-ethoxy-5-fluoro-2-methylbenzoic acid. chegg.comchegg.com Quenching with other electrophiles like aldehydes or ketones would result in the formation of secondary or tertiary alcohols, respectively.

| Reaction Type | Reagent/Catalyst | Product |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst | Arylated derivative |

| Heck | Alkene, Pd catalyst, base | Alkenylated derivative |

| Buchwald-Hartwig | Amine, Pd catalyst, base | Aminated derivative |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst | Alkynylated derivative |

| Grignard Formation | Mg, then electrophile (e.g., CO2) | Carboxylic acid derivative |

Modulation of Existing Substituents (e.g., Halogen Exchange, Ether Modifications)

Beyond the derivatization at the bromine position, the other substituents on the benzene (B151609) ring can also be modulated.

Halogen Exchange: While the C-Br bond is more reactive in many cross-coupling reactions, the C-F bond can also be a site for transformation, although it typically requires harsher conditions. dntb.gov.uaorganic-chemistry.org Nucleophilic aromatic substitution (SNAr) reactions can potentially replace the fluorine atom with other nucleophiles, particularly if the ring is further activated with electron-withdrawing groups. Conversely, under specific conditions, the bromine atom could be exchanged for another halogen. For example, a Finkelstein-type reaction could potentially convert the bromo-substituent to an iodo-substituent, which can be more reactive in certain coupling reactions.

Ether Modifications: The ethoxy group can be cleaved to reveal a phenol (B47542). This is typically achieved using strong acids like HBr or Lewis acids such as BBr3. The resulting phenol, 4-bromo-2-fluoro-5-methylphenol, opens up a new set of derivatization possibilities, including O-alkylation with different alkyl halides to generate a library of ether analogues, or conversion to a triflate for use in cross-coupling reactions.

| Modification | Reagent | Product |

| Halogen Exchange (Br to I) | NaI, catalyst | 1-Iodo-4-ethoxy-5-fluoro-2-methylbenzene |

| Ether Cleavage | BBr3 or HBr | 4-Bromo-2-fluoro-5-methylphenol |

| O-Alkylation (of phenol) | Alkyl halide, base | 1-Bromo-4-alkoxy-5-fluoro-2-methylbenzene |

Formation of Polycyclic Aromatic Systems

This compound can serve as a key starting material for the synthesis of various polycyclic aromatic hydrocarbons (PAHs). nih.gov These syntheses often involve a sequence of reactions, starting with the introduction of a suitable functional group.

One potential strategy involves an intramolecular Heck reaction. For instance, the bromo-compound could first be coupled with an ortho-vinyl-substituted aryl boronic acid via a Suzuki reaction. The resulting product, containing both an aryl bromide and a vinyl group in proximity, could then undergo an intramolecular Heck reaction to form a dibenzofuran (B1670420) or a related tricyclic system.

Another approach could involve a Friedel-Crafts-type cyclization. For example, after converting the bromo-group to a carboxylic acid via Grignard formation and reaction with CO2, the resulting benzoic acid could be converted to its acid chloride. This acyl chloride could then be used in an intramolecular Friedel-Crafts acylation to form a fluorenone derivative.

Preparation of Heterocyclic Scaffolds

The synthesis of heterocyclic scaffolds from this compound is a promising avenue for the development of novel compounds with potential biological activity.

A common strategy for constructing heterocyclic rings is through the use of precursors bearing appropriately positioned functional groups. For example, a Buchwald-Hartwig amination with an ortho-haloaniline could be followed by an intramolecular C-N bond formation to yield a carbazole (B46965) derivative.

Alternatively, the synthesis of benzofurans can be envisioned. The ethoxy group could be cleaved to the corresponding phenol. Subsequent O-alkylation with propargyl bromide would yield a propargyl ether. This intermediate could then undergo a transition-metal-catalyzed cyclization to form a substituted benzofuran.

Furthermore, the introduction of a nitrogen atom into the ring can lead to the formation of quinoline (B57606) or isoquinoline (B145761) derivatives. For instance, a Heck reaction with an N-protected allylamine (B125299) could be followed by deprotection and an intramolecular cyclization/oxidation sequence to generate a substituted quinoline.

| Heterocyclic System | Key Synthetic Strategy |

| Carbazole | Buchwald-Hartwig amination followed by intramolecular C-N bond formation |

| Benzofuran | Ether cleavage, O-propargylation, and cyclization |

| Dibenzofuran | Intramolecular Heck reaction |

| Fluorenone | Intramolecular Friedel-Crafts acylation |

| Quinoline | Heck reaction with allylamine followed by cyclization |

Applications in Organic Synthesis and Advanced Materials Research

Utility as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of reactive sites on the aromatic ring of 1-Bromo-4-ethoxy-5-fluoro-2-methylbenzene makes it a highly valuable intermediate in the construction of more complex molecular architectures. The presence of a bromine atom allows for the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions, while the fluorine atom and the ethoxy and methyl groups influence the molecule's reactivity and physical properties.

Building Block for Pharmaceutical Intermediates

The introduction of fluorine into drug molecules is a well-established strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net Fluorine can enhance metabolic stability, binding affinity, and bioavailability. nih.gov The subject compound, this compound, serves as a potential building block for the synthesis of pharmaceutical intermediates. Its structural features are found in precursors to complex active pharmaceutical ingredients (APIs). For instance, structurally similar compounds are key intermediates in the synthesis of drugs like Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor. nih.gov The synthesis of such complex molecules often relies on the versatile reactivity of halogenated aromatic compounds to build biaryl structures or introduce other key functionalities.

Below is a table of related bromo-fluoro-benzene derivatives and their documented roles as intermediates in pharmaceutical synthesis, illustrating the potential applications of compounds with similar structural motifs.

| Precursor Compound | Application/Target Molecule | Reference |

| 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene | Key intermediate for Anacetrapib (CETP inhibitor) | nih.gov |

| 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Intermediate for Dapagliflozin (SGLT2 inhibitor) | youtube.com |

| 5-bromo-2-chlorobenzoic acid derivatives | Precursors for Dapagliflozin intermediates | nih.govccspublishing.org.cn |

Potential in Functional Materials Science

The unique electronic and structural properties endowed by the combination of halogen and alkoxy substituents on the benzene (B151609) ring suggest that this compound could be a valuable precursor in materials science.

Precursor for Polymer Monomers

While no specific research has been found detailing the use of this compound in polymer synthesis, its structure lends itself to such applications. The bromo- and fluoro-substituents can be utilized in various polymerization reactions, such as polycondensation or cross-coupling polymerization, to create novel fluorinated polymers with potentially enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Role in Liquid Crystal or Optoelectronic Material Development (if structure allows)

The rigid, rod-like core of the substituted benzene ring in this compound is a common feature in molecules designed for liquid crystal and optoelectronic applications. The presence of the polarizable bromine atom and the electron-withdrawing fluorine atom can influence the dielectric anisotropy and other mesomorphic properties critical for liquid crystal behavior. Furthermore, fluorinated aromatic compounds are often explored for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their electronic properties and stability. Although specific studies on this compound's application in these fields are not currently available, its chemical structure suggests it is a candidate for further investigation in the development of new functional materials.

Contribution to Methodological Development in Organic Chemistry

At present, there is no readily available scientific literature that specifically highlights the use of this compound in the development of new synthetic methodologies in organic chemistry. However, as a multi-functionalized aromatic compound, it holds the potential to be used as a test substrate in the development of novel cross-coupling reactions, C-H activation techniques, or other synthetic transformations.

Conclusion and Future Perspectives

Summary of Key Findings and Contributions

1-Bromo-4-ethoxy-5-fluoro-2-methylbenzene is a polysubstituted aromatic compound with a unique combination of functional groups that suggest a rich chemical reactivity. While direct experimental data is scarce, a detailed analysis based on fundamental principles of organic chemistry allows for the prediction of its spectroscopic properties, reactivity in key transformations like electrophilic substitution and cross-coupling reactions, and its potential as a synthetic building block.

Unexplored Reactivity and Synthetic Challenges

The primary challenge is the lack of a reported, optimized synthesis for this specific isomer. The development of a regioselective and high-yielding synthetic route is a key hurdle to be overcome. The interplay of the four different substituents presents interesting and unexplored questions regarding its reactivity, particularly in competitive reaction pathways.

Potential for Broader Application Domains

Beyond the inferred applications in medicinal and materials science, this compound could find use in the development of new agrochemicals, where fluorinated aromatic structures are often employed. Its specific substitution pattern might also impart unique properties relevant to the fragrance or dye industries.

Directions for Further Academic Research on Multi-Substituted Aromatics

Future research should focus on the development of an efficient and scalable synthesis of this compound. Subsequent experimental validation of its predicted spectroscopic and reactive properties is essential. A systematic study of its behavior in various cross-coupling reactions would be of significant interest. Furthermore, the synthesis and evaluation of derivatives of this compound could lead to the discovery of novel molecules with valuable applications in applied sciences.

Q & A

Basic: What are the standard synthetic routes for preparing 1-Bromo-4-ethoxy-5-fluoro-2-methylbenzene?

Methodological Answer:

The synthesis typically involves multi-step functionalization of a benzene derivative. A plausible route includes:

Electrophilic Substitution : Introduce the methyl group via Friedel-Crafts alkylation.

Halogenation : Bromination at the para position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions.

Ethoxy Group Installation : Williamson ether synthesis (e.g., reacting with NaOEt and a suitable alkylating agent).

Fluorination : Direct fluorination via Balz-Schiemann reaction or using fluorinating agents like Selectfluor™.

Key Considerations : Order of substituent introduction is critical to avoid steric clashes and ensure regioselectivity .

Basic: How can the purity and structural integrity of this compound be verified?

Methodological Answer:

- Purity Analysis :

- Gas Chromatography (GC) : Quantify purity (>97% by GC, as per standards for similar bromo/fluoro compounds) .

- High-Performance Liquid Chromatography (HPLC) : Detect trace impurities using reverse-phase columns.

- Structural Confirmation :

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with predicted values (e.g., bromine and fluorine induce characteristic deshielding) .

- Mass Spectrometry (MS) : Confirm molecular ion [M⁺] and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure for absolute configuration (if crystalline) .

Advanced: What strategies are effective in addressing regioselectivity challenges during functionalization?

Methodological Answer:

Regioselectivity is influenced by substituent directing effects and steric factors:

- Directing Groups : The ethoxy group (-OEt) is ortho/para-directing, while bromine (-Br) is meta-directing. Use sequential protection/deprotection to control reaction sites.

- Transition Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) can target the bromine site selectively .

- Computational Modeling : DFT calculations predict reactive sites by analyzing electron density maps and frontier molecular orbitals .

Advanced: How does the electronic environment influence reactivity in cross-coupling reactions?

Methodological Answer:

- Bromine as a Leaving Group : The C-Br bond’s polarity facilitates nucleophilic substitution or metal insertion (e.g., Pd-catalyzed coupling).

- Fluorine’s Electron-Withdrawing Effect : Enhances electrophilicity at adjacent positions, accelerating reactions like SNAr (nucleophilic aromatic substitution).

- Steric Hindrance : The methyl and ethoxy groups may slow reactivity at crowded sites. Mitigate by using bulky ligands (e.g., SPhos in Pd catalysis) .

Advanced: What are the implications of steric/electronic effects on stability under varying conditions?

Methodological Answer:

- Thermal Stability : Decomposition risks increase at >150°C due to labile C-Br and C-O bonds. Use inert atmospheres (N₂/Ar) for high-temperature reactions .

- Photostability : Fluorine and bromine may sensitize the compound to UV light. Store in amber vials and avoid prolonged light exposure .

- Hydrolytic Sensitivity : The ethoxy group is prone to hydrolysis in acidic/alkaline conditions. Stabilize with anhydrous solvents (e.g., THF, DCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.